1-[Dimethyl(phenyl)silyl]hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Dimethyl(phenyl)silyl]hexan-1-OL is an organosilicon compound that features a hexanol backbone with a dimethyl(phenyl)silyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Dimethyl(phenyl)silyl]hexan-1-OL typically involves the hydrosilylation of hex-1-yne with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[Dimethyl(phenyl)silyl]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexane.
Substitution: Formation of hexyl halides or hexylamines.
Scientific Research Applications
1-[Dimethyl(phenyl)silyl]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[Dimethyl(phenyl)silyl]hexan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethyl(phenyl)silyl group can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparison with Similar Compounds
1-[Dimethyl(phenyl)silyl]hexan-1-OL can be compared with other similar compounds, such as:
1-[Dimethyl(phenyl)silyl]pentan-1-OL: Similar structure but with a shorter carbon chain.
1-[Dimethyl(phenyl)silyl]heptan-1-OL: Similar structure but with a longer carbon chain.
1-[Dimethyl(phenyl)silyl]butan-1-OL: Similar structure but with an even shorter carbon chain.
The uniqueness of this compound lies in its specific carbon chain length, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity.
Properties
CAS No. |
125950-71-2 |
---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
1-[dimethyl(phenyl)silyl]hexan-1-ol |
InChI |
InChI=1S/C14H24OSi/c1-4-5-7-12-14(15)16(2,3)13-10-8-6-9-11-13/h6,8-11,14-15H,4-5,7,12H2,1-3H3 |
InChI Key |
QVVWPBWNZBIPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.